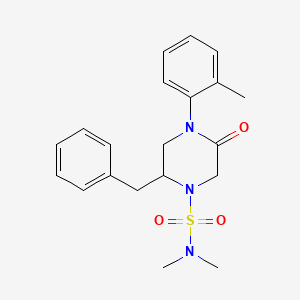

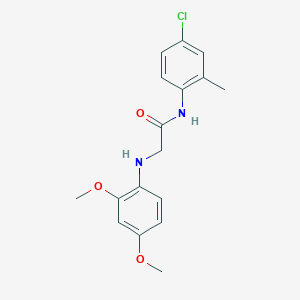

![molecular formula C14H23N5O2 B5507673 2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to the desired complex molecules. For instance, the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can lead to the formation of new pyrano[2,3-d]pyrimidine scaffolds through reactions with various reagents like formamide, formic acid, urea, and others, yielding moderate to high yields of the desired products (El‐Sayed et al., 2021). Similarly, condensation reactions involving ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine can produce 4-amino-substituted pyrimidine derivatives (Kuznetsov et al., 2007).

Applications De Recherche Scientifique

Synthesis of Complex Heterocyclic Compounds

The chemistry of pyrimidine derivatives has been extensively explored due to their significant biological activities and therapeutic potential. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acids showcases the versatility of pyrimidine derivatives in creating biologically potent molecules with potential therapeutic applications (R. Nandha kumar et al., 2001).

Development of Novel Drugs

Pyrimidine scaffolds have been identified as key precursors for medicinal and pharmaceutical industries, underscoring their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) covers synthetic pathways employed for the development of pyrano[2,3-d]pyrimidine scaffolds, highlighting their application in developing lead molecules for therapeutic use, especially in hybrid catalysts' synthesis (Mehul P. Parmar et al., 2023).

Exploration of Biological Activities

The exploration of enaminoketones and enaminothiones for their utilization in preparing heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives reveals the crucial role of pyrimidine derivatives in synthetic chemistry. These compounds are recognized for their potential anticonvulsant properties and versatility as synthetic intermediates (G. Negri et al., 2004).

Identification of Lead Molecules for CNS Drugs

The identification of functional chemical groups, including pyrimidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity, emphasizes the significance of pyrimidine structures in the discovery of novel therapeutic agents (S. Saganuwan, 2017).

Prophylactic Efficacy against Organophosphate Exposure

Research on reversible cholinesterase inhibitors for pretreatment against organophosphate exposure has shown the prophylactic efficacy of compounds, highlighting the potential of pyrimidine derivatives in developing broad-spectrum prophylactic agents (D. Lorke & G. Petroianu, 2018).

Propriétés

IUPAC Name |

2-(ethylamino)-N-(3-morpholin-4-ylpropyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2/c1-2-15-14-17-10-12(11-18-14)13(20)16-4-3-5-19-6-8-21-9-7-19/h10-11H,2-9H2,1H3,(H,16,20)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZMGZQOXRUJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)